molecular formula C7H10ClNOS B3333229 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride CAS No. 951380-43-1

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride

Cat. No. B3333229
CAS RN: 951380-43-1
M. Wt: 191.68 g/mol
InChI Key: YEFYEUCZRPLBAK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride is a biochemical reagent . It is used as an intermediate for APIs such as Clopidogrel and Prasugrel . It is also used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of this compound is C7H9NS·HCl . The molecular weight is 175.67 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder to crystal . It has a melting point range of 226.0 to 230.0 °C and is soluble in water .

Safety and Hazards

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, medical advice or attention should be sought .

Future Directions

Given its role as an intermediate in the synthesis of drugs like Clopidogrel and Prasugrel , future research may focus on improving the synthesis process or finding new applications for this compound in the field of medicinal chemistry.

properties

IUPAC Name

4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFYEUCZRPLBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739205
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951380-43-1
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride

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